molecular formula C20H19FN4O B11428054 1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine

1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B11428054
M. Wt: 350.4 g/mol
InChI Key: UPAFYDBDCYMSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a phenyl-substituted pyrazole ring, and a piperazine moiety. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the piperazine ring: This involves the cyclization of a diamine with a dihaloalkane.

    Coupling of the fluorophenyl group: The final step involves coupling the fluorophenyl group to the piperazine ring using a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperidine
  • 1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)morpholine
  • 1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)tetrahydropyridine

Uniqueness: 1-(2-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, while the pyrazole ring contributes to its ability to interact with various biological targets.

Properties

Molecular Formula

C20H19FN4O

Molecular Weight

350.4 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C20H19FN4O/c21-16-8-4-5-9-19(16)24-10-12-25(13-11-24)20(26)18-14-17(22-23-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,23)

InChI Key

UPAFYDBDCYMSEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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